molecular formula C15H12ClNO3 B8522400 p-Benzyloxycarbonylaminobenzoyl chloride CAS No. 37653-67-1

p-Benzyloxycarbonylaminobenzoyl chloride

Cat. No.: B8522400
CAS No.: 37653-67-1
M. Wt: 289.71 g/mol
InChI Key: YRZQHWHYGDTYOP-UHFFFAOYSA-N
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Description

p-Benzyloxycarbonylaminobenzoyl chloride is a specialized acyl chloride derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino moiety at the para position of the benzoyl chloride core. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protective group for amines during coupling reactions . Its structure combines the reactivity of an acyl chloride with the steric and electronic effects of the Cbz group, making it distinct from simpler benzoyl or benzyl derivatives.

Properties

CAS No.

37653-67-1

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

benzyl N-(4-carbonochloridoylphenyl)carbamate

InChI

InChI=1S/C15H12ClNO3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)

InChI Key

YRZQHWHYGDTYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Benzoyl Chloride

  • Chemical Formula : C₇H₅ClO
  • CAS No.: 98-88-4
  • Physical Properties : Clear, colorless, fuming liquid with a pungent odor. Molecular weight: 140.57 g/mol .
  • Reactivity : Highly reactive acyl chloride, undergoes nucleophilic acyl substitution with alcohols, amines, and water.
  • Applications: Used in synthesizing benzophenones, pharmaceuticals (e.g., benzocaine), and dyes .
  • Hazards :
    • Corrosive (Hazard Class 8), flammable (NFPA Fire Rating: 2).
    • Causes severe skin/eye burns; releases HCl vapor upon hydrolysis .

Benzyl Chloride

  • Chemical Formula : C₇H₇Cl
  • CAS No.: 100-44-7
  • Physical Properties : Colorless liquid with a sharp odor. Molecular weight: 126.58 g/mol .
  • Reactivity : Electrophilic alkylating agent; reacts with nucleophiles (e.g., amines, hydroxide).
  • Applications : Precursor for benzyl ethers, quaternary ammonium compounds, and plastics.
  • Reacts violently with oxidizing agents .

Key Differences

Property p-Benzyloxycarbonylaminobenzoyl Chloride Benzoyl Chloride Benzyl Chloride
Functional Groups Acyl chloride + Cbz-protected amine Acyl chloride Benzyl chloride (alkyl halide)
Reactivity Moderate (steric hindrance from Cbz) High High (alkylation focus)
Primary Use Peptide synthesis Pharmaceuticals, dyes Plastics, surfactants
Hazard Profile Likely corrosive (limited data) Corrosive, flammable Toxic, carcinogenic

Research Findings and Data Gaps

  • Synthetic Utility: Unlike benzoyl chloride, the Cbz group in this compound allows selective deprotection under mild hydrogenolysis conditions, enabling controlled peptide elongation .
  • Stability : The Cbz group reduces moisture sensitivity compared to unmodified benzoyl chloride, though hydrolysis remains a concern.
  • Data Limitations: Direct studies on this compound are scarce in public literature. Most inferences derive from structural analogs like benzoyl chloride and benzyl-protected amines .

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